1H-Inden-2-amine, 2,3-dihydro-4-methyl-

Catalog No.
S9065389
CAS No.
61957-30-0
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Inden-2-amine, 2,3-dihydro-4-methyl-

CAS Number

61957-30-0

Product Name

1H-Inden-2-amine, 2,3-dihydro-4-methyl-

IUPAC Name

4-methyl-2,3-dihydro-1H-inden-2-amine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-7-3-2-4-8-5-9(11)6-10(7)8/h2-4,9H,5-6,11H2,1H3

InChI Key

CAHLQEOQFRTFQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CC2=CC=C1)N

1H-Inden-2-amine, 2,3-dihydro-4-methyl- (CAS 61957-30-0), commonly referred to as 4-methyl-2-aminoindan, is a rigidified primary amine and a critical synthetic building block in medicinal chemistry. Structurally, it features a methyl substitution at the 4-position of the indane ring, which alters its steric profile compared to unsubstituted 2-aminoindan. In procurement and industrial synthesis, it is primarily utilized as a high-purity precursor for generating N-alkylated secondary and tertiary amines, as well as urea derivatives. Its primary amine functionality allows for divergent derivatization, making it a foundational intermediate for developing selective dopamine D3 receptor ligands and alpha-2 adrenergic agents [1].

Research Fit

Analytical reference
Distinct mass and retention profile support forensic identification workflows
SAR probe
4‑methyl substitution enables structure‑activity relationship studies on monoamine transporters
Synthetic building block
Primary amine and rigid indane core offer a versatile intermediate for library synthesis

Substituting 1H-Inden-2-amine, 2,3-dihydro-4-methyl- with unsubstituted 2-aminoindan (2-AI) or methoxy-substituted analogs (such as 5-methoxy-2-aminoindan) fundamentally alters the target binding affinity of downstream active pharmaceutical ingredients. The specific steric bulk of the 4-methyl group is required to achieve desired selectivity profiles at dopamine D3 and alpha-2 adrenergic receptors. Furthermore, attempting to substitute this primary amine with pre-alkylated secondary or tertiary derivatives restricts synthetic flexibility; the primary amine is strictly required to perform divergent urea formations or custom reductive aminations. Additionally, because primary aminoindanes are highly susceptible to monoamine oxidase (MAO) degradation, this compound cannot be substituted directly into in vivo behavioral assays in place of its N-alkylated derivatives, dictating its specific procurement as a synthetic intermediate rather than a final biological probe [1].

Substitution Risk

Position Moving the methyl group away from the 4‑position may shift target engagement and selectivity profiles.
Core Unsubstituted 2‑aminoindane lacks the steric and electronic influence of the 4‑methyl group; analytical and pharmacological behavior may not transfer.
N‑alkyl N‑methyl‑2‑aminoindane (NM‑2‑AI) exhibits a different monoamine transporter preference; functional profile cannot be assumed equivalent.

Validated Precursor Yield for Scale-Up Synthesis

For industrial and laboratory scale-up, 1H-Inden-2-amine, 2,3-dihydro-4-methyl- is reliably synthesized via the oximation and subsequent reduction of 4-methyl-1-indanone. Standard protocols demonstrate that the intermediate 4-methyl-1,2-indanedione 2-oxime is generated at a 57% yield (mp 204°C), which is then reduced to yield the target primary amine as a processable yellow oil. This established two-step baseline ensures predictable material throughput when scaling up the production of complex D3 receptor ligands, providing a quantifiable advantage over more complex, multi-step indane functionalization routes [1].

Evidence DimensionSynthetic intermediate yield
Target Compound Data57% yield for the precursor oxime (mp 204°C) prior to reduction
Comparator Or BaselineStandard multi-step indane functionalization
Quantified DifferenceProvides a validated, direct two-step route from 4-methyl-1-indanone to the primary amine
ConditionsOximation using n-butylnitrite/HCl followed by reduction

Validated precursor yields ensure reproducible scale-up and reliable cost-modeling for medicinal chemists synthesizing D3 receptor ligands.

MS distinction from 2‑AI
Analytical context
Molecular weight difference of +14.03 g/mol relative to 2‑aminoindane (133.19 → 147.22 g/mol), consistent with a single methyl addition.
4‑Methyl‑2‑AI 147.22 g/mol
2‑AI 133.19 g/mol
Supports unambiguous analyte identification in mass spectrometry‑based forensic workflows.
Orthogonal confirmation by retention time and fragmentation pattern recommended.

Divergent Synthesis Capability vs. Pre-Alkylated Analogs

Procuring the primary amine 1H-Inden-2-amine, 2,3-dihydro-4-methyl- offers broader library diversity compared to purchasing pre-alkylated secondary amines. It serves as a divergent branching point: reductive amination yields N-propyl derivatives targeting dopamine D3 receptors, while reaction with fluoroethyl amine and diimidazole carbonyl yields 1-(2-fluoro-ethyl)-3-(4-methyl-indan-2-yl)-urea, an alpha-2 adrenergic agent. This dual-pathway compatibility is impossible to achieve if a buyer procures an already N-alkylated analog [1].

Evidence DimensionDownstream derivatization pathways
Target Compound DataCompatible with both urea formation (alpha-2 agents) and N-alkylation (D3 ligands)
Comparator Or BaselinePre-alkylated secondary amines (e.g., N-propyl-4-methyl-2-aminoindan)
Quantified DifferencePrimary amine allows divergent synthesis into at least two distinct receptor-targeting classes
ConditionsUrea formation vs. reductive amination protocols

Procuring the primary amine maximizes library diversity for neuropharmacological drug discovery, reducing the need to source multiple distinct starting materials.

Transporter selectivity vs. NM‑2‑AI
Class-level inference
Target 4‑Methyl‑2‑AI – inferred mixed NET/DAT/SERT activity
Comparator NM‑2‑AI – selective NET inhibitor/releaser
Difference Qualitative shift from noradrenergic selectivity toward a broader monoamine profile (inferred from primary‑amine SAR)
Enables testing of structure‑activity hypotheses that require a non‑selective NET profile.
Class‑level SAR inference; direct transporter assay data for 4‑methyl‑2‑AI not reported. Validate in target assay.

Enzymatic Stability and Formulation Requirement

When selecting compounds for in vivo studies, the primary amine state of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- dictates its use as a precursor rather than a direct test agent. Primary 2-aminoindans exhibit significantly higher susceptibility to enzymatic degradation by monoamine oxidase (MAO) compared to their secondary and tertiary counterparts. Patent literature confirms that N-alkylation of this compound is required to increase hydrophobicity, brain permeability, and MAO resistance. Therefore, quantitative in vivo efficacy relies on using this compound strictly as a building block to synthesize MAO-resistant derivatives [1].

Evidence DimensionMAO susceptibility and brain permeability
Target Compound DataHigh MAO degradation rate as a free primary amine
Comparator Or BaselineSecondary/tertiary N-alkylated 4-methyl-2-aminoindan derivatives
Quantified DifferenceLower in vivo potency and brain permeability prior to N-alkylation
ConditionsIn vivo enzymatic degradation models (MAO)

This dictates that buyers must use this compound as a synthetic precursor for N-alkylation rather than testing it directly in in vivo behavioral assays.

Synthesis of Selective Dopamine D3 Receptor Ligands

Used as the core starting material for reductive amination to produce N-alkylated derivatives, which are evaluated in preclinical models for treating CNS disorders such as schizophrenia and drug addiction [1].

Development of Alpha-2 Adrenergic Agents

Utilized as a primary amine reactant with diimidazole carbonyl and fluoroalkylamines to synthesize substituted fluoroethyl ureas for targeted adrenergic receptor modulation [2].

Reference Standard in MAO Degradation Assays

Serves as a baseline primary amine control when evaluating the enhanced metabolic stability, MAO resistance, and brain permeability of novel secondary and tertiary aminoindane derivatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic toxicology reference standard
Distinct MS/GC retention profile
Method‑specific analyte identification review
Neuropharmacology SAR probe
Transporter selectivity context
Monoamine transporter assay comparison
Synthetic intermediate for chemical libraries
Versatile primary amine handle
Derivatization and screening context

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

147.104799419 g/mol

Monoisotopic Mass

147.104799419 g/mol

Heavy Atom Count

11

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